N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)17-14(18-13)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKUDLTALUANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Benzothiazole Core Formation
The foundational step in preparing benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with suitable aldehydes or carboxylic acids under reflux conditions. For instance, the reaction of 2-aminothiophenol with aldehydes bearing amino or hydroxyl groups facilitates cyclization to form the benzothiazole ring.
- Reagents: 2-aminothiophenol and aldehyde derivatives
- Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
- Solvent: Ethanol or DMF
- Temperature: Reflux (~80-120°C)
- Yield: Varies between 50-80%
Functionalization of Benzothiazole with Aminoalkyl Chains
Post ring formation, the benzothiazole core undergoes nucleophilic substitution or alkylation to introduce aminoalkyl groups, such as 2-pyridin-4-ylethyl.
- Reacting benzothiazole-2-amine with haloalkyl compounds (e.g., 2-bromoethyl pyridine derivatives)
- Conditions: Reflux in polar aprotic solvents like DMF or DMSO
- Catalysts: Potassium carbonate or sodium hydride as bases
- Yield: Typically 60-85%
- Alkylation of benzothiazol-2-amine with 2-bromoethylpyridine in DMF with potassium carbonate at 80°C yields the desired N-(2-pyridin-4-ylethyl) derivative with yields around 70%.
Fusion and Neat Melting Techniques
Direct Fusion Method
This approach involves melting benzothiazole precursors with amines or amino derivatives directly, facilitating the formation of the target compound through thermal condensation.
- Benzothiazole derivative heated to 165°C in a crucible
- Addition of amino compounds (e.g., pyridin-4-ylethylamine)
- Stirring for 5-7 minutes
- Cooling and washing with solvents like acetone
- Solvent-free process
- High yields (75-85%)
- Fusion of benzothiazole with aminoalkyl pyridines yields the target compound efficiently, with yields up to 80%.
Multi-step Synthesis via Intermediate Derivatives
Stepwise Functionalization
This method involves initial synthesis of benzothiazole with reactive sites, followed by nucleophilic substitution to attach the pyridin-4-ylethyl group.
- Synthesis of benzothiazol-2-amine via condensation
- Alkylation with 2-chloroethylpyridine derivatives
- Purification via recrystallization or chromatography
- Reflux in DMF or DMSO
- Base: Potassium carbonate or triethylamine
- Temperature: 80-100°C
- Yields: 65-85%
- Alkylation of benzothiazol-2-amine with 2-chloroethylpyridine in DMF yields the target compound with yields around 75%.
Representative Data Table of Preparation Methods
| Method Type | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation & Cyclization | 2-Aminothiophenol + aldehyde | Ethanol | Reflux (~80°C) | 4-6 hrs | 50-75 | Classic benzothiazole synthesis |
| Alkylation of Benzothiazole | Benzothiazol-2-amine + haloalkyl pyridine | DMF | 80°C | 12-24 hrs | 65-85 | Nucleophilic substitution |
| Fusion Technique | Benzothiazole + amino derivative | - | 165°C | 5-7 min | 75-80 | Solvent-free, rapid |
| Multi-step Functionalization | Benzothiazol-2-amine + chlorinated pyridine | DMF | 80°C | 12 hrs | 70-85 | Stepwise approach |
Research Findings and Optimization
Recent studies emphasize the importance of reaction conditions in optimizing yields and purity:
- Base Selection: Potassium carbonate and triethylamine effectively promote nucleophilic substitution.
- Solvent Choice: DMF and DMSO provide high solubility for reactants and facilitate high-yield reactions.
- Temperature Control: Elevated temperatures (~80-165°C) accelerate reactions but must be optimized to prevent decomposition.
- Reaction Time: Longer durations (12-24 hrs) improve conversion, especially in alkylation steps.
Noteworthy: The fusion method offers a rapid, solvent-free alternative with comparable yields, making it attractive for scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, K2CO3
Major Products:
Oxidation: N-oxides, sulfoxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its unique structure enables the formation of diverse chemical libraries for drug discovery and development .
Biology
The compound has been investigated for its potential as a pharmacophore in developing new therapeutic agents. Preliminary studies indicate its antimicrobial and anticancer properties. For instance, it has shown promise in inhibiting specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer .
Medicine
This compound is being explored for its role in medicinal chemistry as an inhibitor of enzymes or receptors linked to various diseases. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating conditions such as cancer and infections .
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in materials science .
Case Studies
Recent studies highlight the biological activity of this compound:
Study 1: Anticancer Activity
A study demonstrated that this compound induces apoptosis in cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action suggests its potential as an anti-cancer agent .
Study 2: Enzyme Inhibition
Research indicated that this compound inhibits specific kinases involved in signaling pathways. This inhibition leads to altered cellular responses beneficial for therapeutic contexts .
Mechanism of Action
The mechanism of action of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural features and physicochemical properties of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine and related compounds:
Key Observations:
Physicochemical Properties
- Solubility : Pyridine derivatives generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capability. Chloro-substituted analogs (e.g., ) may have reduced solubility.
- Thermal Stability : Melting points for related compounds range from 212–380°C (), suggesting the target compound is stable under standard conditions.
Biological Activity
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications based on recent research findings.
This compound has the following chemical properties:
- CAS Number : 1254069-38-9
- Molecular Formula : C13H12N3S
- Molecular Weight : 244.32 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated inhibition of the ATR kinase pathway, which is crucial for DNA damage response and cell cycle regulation .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. This mechanism was observed in studies involving U937 and MCF-7 cell lines .
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies with concentration and specific microbial strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.52 | Inhibition of PI3K/mTOR pathways |
| MCF-7 | 0.75 | Induction of apoptosis via procaspase activation |
| U87 MG | 0.49 | Cell cycle arrest via ATR inhibition |
| A549 | 0.43 | Targeting EGFR signaling pathways |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >16 µg/mL |
| Streptococcus pyogenes | 8 µg/mL |
| Escherichia coli | 10 µg/mL |
The data suggest that while the compound shows some antibacterial activity, its effectiveness can vary significantly among different strains .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A recent study examined the effects of this compound on HCT116 and MCF-7 cells, demonstrating significant reductions in cell viability at low micromolar concentrations. The study attributed these effects to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties against various pathogens. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .
Q & A
Q. What are the common synthetic routes for preparing N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine and its analogs?
- Methodological Answer : A multi-step synthesis approach is typically employed. For benzothiazol-2-amine derivatives, a common route involves:
Condensation reactions : Reacting 1,3-benzothiazol-2-amine precursors with pyridinyl-ethylamine derivatives under basic conditions (e.g., using cesium carbonate as a base and copper(I) catalysts) .
Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the target compound, as described in analogous syntheses .
- Key validation : Confirm structure via / NMR and HRMS (e.g., HRMS m/z 215 [M+H]+ for related compounds) .
Q. How is the crystallographic structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. For example:
- Crystal system : Monoclinic with lattice parameters , and .
- Refinement : SHELXL software refines structures against data, achieving -values < 0.05 for high-resolution datasets .
- Validation : Check for residual electron density and thermal displacement parameters to ensure model accuracy .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : NMR (e.g., δ 8.87 ppm for pyridine protons) and NMR (e.g., δ 150–160 ppm for benzothiazole carbons) .
- IR : Identify functional groups (e.g., NH stretching at ~3298 cm) .
- Mass spectrometry : HRMS-ESI confirms molecular weight (e.g., m/z 234.20 for CHFNOS analogs) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for benzothiazol-2-amine derivatives in anticancer research?
- Methodological Answer :
- Analog design : Introduce substituents (e.g., chloro, methoxy) at positions 4, 5, or 6 of the benzothiazole ring to modulate cytotoxicity. For example, 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-1,3-benzothiazol-2-amine showed activity against HCT-116 colon cancer cells .
- Biological assays : Use NCI-60 cell line screening and Toxi-light assays to quantify IC values and toxicity profiles .
- Data interpretation : Compare logP and polar surface area (PSA) values to correlate pharmacokinetic properties with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration). For instance, discrepancies in antibacterial activity of 2-aminothiazoles were traced to variations in bacterial strain selection .
- Meta-analysis : Pool data from multiple studies (e.g., IC values for PGE2 inhibition) and apply statistical tools (ANOVA) to identify outliers .
- Structural validation : Re-examine compound purity via HPLC (>95%) and crystallographic data to rule out degradation .
Q. How can computational modeling optimize the compound’s binding to gamma-secretase for Alzheimer’s research?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions between the pyridinyl-ethylamine moiety and gamma-secretase active sites (e.g., key residues: Asp385, His381) .
- MD simulations : Perform 100-ns molecular dynamics runs to assess binding stability (RMSD < 2.0 Å) .
- Experimental validation : Compare predicted binding affinities with in vitro enzymatic inhibition assays (e.g., IC ≤ 1 μM for lead compounds) .
Q. What challenges arise in refining high-resolution X-ray data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
